Cyclopentadienecarbonitrile

Description

Contextualization within Cyclopentadiene (B3395910) Derivatives and Nitrile Chemistry

Cyclopentadiene and its derivatives are a vital class of cyclic olefin compounds in organic chemistry. sioc-journal.cn They serve as precursors in the synthesis of specialized polymers, organic intermediates, and advanced organometallic compounds like metallocenes. sioc-journal.cnresearchgate.net The high reactivity of the cyclopentadiene ring in Diels-Alder reactions makes it a valuable building block for creating complex six-membered ring systems. nih.govnih.gov The introduction of substituents onto the cyclopentadiene ring can significantly modify its electronic properties and reactivity, a principle central to the design of new molecules and materials. nih.gov

Nitrile chemistry revolves around the cyano functional group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom. numberanalytics.com This group is strongly polar and electron-withdrawing, characteristics that define the reactivity of nitrile compounds. numberanalytics.com Nitriles are exceptionally versatile intermediates in organic synthesis, capable of being transformed into a wide array of other functional groups, including amines, carboxylic acids, and amides. numberanalytics.com Their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like high-performance rubbers and battery electrolytes. nih.govnumberanalytics.comrsc.org

Cyclopentadienecarbonitrile merges these two chemical domains. The attachment of the electron-withdrawing nitrile group to the cyclopentadiene ring system creates a polarized molecule with altered reactivity compared to unsubstituted cyclopentadiene. vulcanchem.com The nitrile group's influence on the π-electron system of the diene ring makes this compound a unique substrate for cycloaddition reactions and a building block for functionalized materials. vulcanchem.comnih.gov

Isomeric Considerations and Tautomerism in this compound Systems

The structure of this compound allows for the existence of several positional isomers, which differ in the location of the cyano group on the five-membered ring. The primary isomers are 1-cyanocyclopentadiene, 2-cyanocyclopentadiene, and 5-cyanocyclopentadiene. mit.edu Quantum chemical calculations and experimental observations show that these isomers have different stabilities. The 1-cyano isomer is generally the most thermodynamically favored because the nitrile group is fully conjugated with the π-electron system of the diene. mit.edu In contrast, the substituent is cross-conjugated in the 2-cyano position and not conjugated at all in the 5-cyano position (the saturated carbon). mit.edu

In certain experimental contexts, such as the thermal decomposition of benzoxazole (B165842), a mixture of 1,3-cyclopentadiene-1-carbonitrile and 1,3-cyclopentadiene-2-carbonitrile is formed, which can be difficult to separate and analyze individually. acs.org

Tautomerism, the migration of a proton, is a critical concept in this system. The movement of hydrogen atoms around the cyclopentadiene ring interconverts the isomers. This process is essentially a series of tautomeric shifts that relocate the double bonds relative to the cyano group. The formation of cyanocyclopentadiene from precursors like azaindazoles is believed to proceed through mechanisms where tautomerization is a key initial step that directs the reaction pathway. acs.org The facile nature of these hydrogen shifts means that under certain conditions, a dynamic equilibrium between the isomers can exist.

Table 2: Isomers of Cyanocyclopentadiene This table is interactive. You can sort and filter the data.

| Isomer Name | Position of -CN Group | Conjugation with Diene | Relative Stability |

|---|---|---|---|

| 1-Cyanocyclopenta-1,3-diene | C1 | Fully Conjugated | Most stable mit.edu |

| 2-Cyanocyclopenta-1,3-diene | C2 | Cross-Conjugated | Less stable mit.edu |

| 5-Cyanocyclopenta-1,3-diene | C5 (sp³ carbon) | Not Conjugated | Least stable mit.edu |

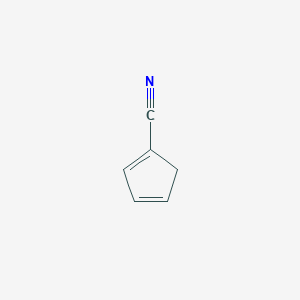

Structure

2D Structure

3D Structure

Properties

CAS No. |

27659-36-5 |

|---|---|

Molecular Formula |

C6H5N |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

cyclopenta-1,3-diene-1-carbonitrile |

InChI |

InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2 |

InChI Key |

KTPNQKDTYCBNCC-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C1C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation

Thermal Decomposition Routes to Cyclopentadienecarbonitrile

The formation of this compound through thermal decomposition is a high-temperature process involving intricate unimolecular rearrangements, ring contractions, and elimination steps. Key precursors investigated include anthranil (B1196931), benzoxazole (B165842), and its isomer, o-hydroxybenzonitrile.

The thermal decomposition of anthranil (also known as 2,1-benzisoxazole) has been studied in a pressurized driver single-pulse shock tube to understand its reaction pathways. nih.govelectronicsandbooks.comsigmaaldrich.cn These experiments, conducted over a temperature range of 825–1000 K, identified this compound (accompanied by carbon monoxide) and aniline (B41778) as the two major products. nih.govelectronicsandbooks.com

Formation from Anthranil

Unimolecular Reaction Pathways and Ring Contraction Kinetics

To yield this compound from anthranil, two fundamental processes must occur: the elimination of carbon monoxide (CO) and the contraction of the six-membered benzene (B151609) ring into a five-membered cyclopentadiene (B3395910) ring. nih.govelectronicsandbooks.com Quantum chemical calculations have determined that these events can proceed through two parallel unimolecular pathways: one where CO elimination happens before ring contraction, and another where ring contraction precedes CO elimination. nih.govelectronicsandbooks.com The kinetics of these complex reactions were modeled using multiwell transition-state theory calculations to evaluate the product yields as a function of temperature. nih.govelectronicsandbooks.com

Investigation of Carbon Monoxide Elimination Processes

The elimination of carbon monoxide is a critical step in the formation of this compound from anthranil. nih.govelectronicsandbooks.com Experimental analysis of the post-shock gas mixtures confirms that this compound is always formed along with CO. electronicsandbooks.com The reaction mechanism studies focus on the energetics of the transition states for the pathways involving CO elimination either before or after the ring contraction event. nih.gov

Role of Intersystem Crossing in Reaction Mechanisms

An essential finding in the study of anthranil decomposition is the inadequacy of a mechanism based solely on singlet potential energy surfaces (PESs). nih.govelectronicsandbooks.com Initial kinetic modeling based on singlet PESs resulted in a significant disagreement with the experimental product yields. nih.govelectronicsandbooks.com This discrepancy prompted the investigation of alternative pathways involving triplet surfaces. nih.govelectronicsandbooks.com It was discovered that pathways incorporating singlet-triplet intersystem crossings were necessary to accurately model the reaction. nih.govelectronicsandbooks.com When these intersystem crossing probabilities and the subsequent elementary steps on the triplet surfaces were included in the kinetic scheme, the calculated product mole percentages showed satisfactory agreement with the experimental data. electronicsandbooks.com

Table 2: Major Products of Anthranil Thermal Decomposition

| Product | Status | Source(s) |

|---|---|---|

| This compound (+ CO) | Major | nih.gov, electronicsandbooks.com |

| Aniline | Major | nih.gov, electronicsandbooks.com |

| Pyridine | Minor | nih.gov, electronicsandbooks.com |

| CH₂=CHCN | Minor | nih.gov, electronicsandbooks.com |

| HCN | Minor | nih.gov, electronicsandbooks.com |

The thermal decomposition of benzoxazole has also been investigated as a route to this compound. These studies were performed using a single-pulse shock tube over a higher temperature range of 1000–1350 K. nih.govresearchgate.nethuji.ac.il

Generation from Benzoxazole and o-Hydroxybenzonitrile Precursors

Isomerization and Sequential Ring Contraction-CO Elimination

Quantum chemical calculations and experimental results have demonstrated that this compound is not formed directly from benzoxazole. nih.govresearchgate.nethuji.ac.ilacs.org Instead, the reaction proceeds through a sequential mechanism. The first step is the isomerization of benzoxazole to o-hydroxybenzonitrile, which is the major product observed at high concentrations. nih.govresearchgate.netacs.org This stable intermediate subsequently undergoes decomposition to form this compound and carbon monoxide, which are found in much lower concentrations. nih.govresearchgate.netacs.org

The conversion of o-hydroxybenzonitrile to the final product requires both ring contraction and CO elimination. nih.govresearchgate.net Computational studies of the potential energy surface for this step revealed that pathways where ring contraction occurs prior to CO elimination have significantly lower energy barriers. nih.govresearchgate.nethuji.ac.il Consequently, the mechanism involving initial ring contraction followed by the loss of carbon monoxide is considered the dominant pathway for the formation of this compound from the o-hydroxybenzonitrile intermediate. nih.govresearchgate.net

Table 4: Major Products of Benzoxazole Thermal Decomposition

| Product | Concentration | Source(s) |

|---|---|---|

| o-Hydroxybenzonitrile | High | nih.gov, acs.org, researchgate.net |

Comparison of Parallel Reaction Energetics

Quantum chemical calculations have been instrumental in understanding the energetics of parallel reaction pathways in the formation of this compound. For instance, in the decomposition of o-hydroxybenzonitrile, two main pathways for the formation of this compound have been identified. One leads to 1,3-cyclopentadiene-1-carbonitrile and the other to 1,3-cyclopentadiene-2-carbonitrile. acs.org The highest energy level on the potential energy surface for the formation of the 1-carbonitrile isomer is the transition state for the initial hydrogen atom shift, calculated to be 62 kcal/mol. acs.org The subsequent isomerization to o-hydroxybenzonitrile has a much lower barrier of approximately 34 kcal/mol. acs.org

Computational studies, such as those using the B3LYP/6-31G* level of theory, have been employed to calculate the free activation energies of potential molecular fragmentation reactions, helping to distinguish between competitive and non-competitive pathways. researchgate.net These theoretical models are crucial for predicting reaction outcomes and optimizing synthetic conditions.

Pyrolytic Approaches for this compound Synthesis

Pyrolysis, particularly Flash Vacuum Pyrolysis (FVP), stands out as a powerful technique for synthesizing this compound and its derivatives. researchgate.netresearchgate.net This method involves heating a precursor molecule in a vacuum, leading to the extrusion of small, stable molecules and subsequent rearrangement to the desired product. researchgate.net

Flash Vacuum Pyrolysis (FVP) of Benzotriazoles

The FVP of 1H-benzotriazoles is a well-established and high-yielding method for producing cyanocyclopentadienes (cyclopentadienecarbonitriles). researchgate.netresearchgate.netcolab.ws This reaction is highly exothermic and proceeds via the loss of a nitrogen molecule. researchgate.net

High-Yielding Synthetic Strategies

Flash vacuum pyrolysis of benzotriazole (B28993) can yield this compound in virtually quantitative amounts. researchgate.net Similarly, substituted benzotriazoles can be used to produce a variety of substituted cyanocyclopentadienes at temperatures between 500-600 °C. researchgate.net The FVP of 1-acylbenzotriazoles and 1-alkoxycarbonylbenzotriazoles also leads to the formation of cyanocyclopentadienes, although early studies sometimes overlooked these products in favor of benzoxazoles. researchgate.netcolab.ws

| Precursor | Pyrolysis Conditions | Major Products | Reference |

| 1-Acetylbenzotriazole | FVP | Methylcyanocyclopentadienes, 1-Cyanocyclopentadiene, 2-Methoxybenzoxazole | colab.ws |

| 1-Methoxycarbonylbenzotriazole | FVP | Methylcyanocyclopentadienes, 1-Cyanocyclopentadiene, Benzoxazoles | colab.ws |

| 1-Benzoylbenzotriazole | FVP | Phenylcyanocyclopentadienes, 2-Phenylbenzoxazole, Biphenyl | colab.ws |

| 1-Ethoxycarbonylbenzotriazole | FVP | Ethylcyanocyclopentadienes, 1-Cyanocyclopentadiene | colab.wsresearchgate.net |

Mechanistic Studies Involving N-Acylfulvenimine Intermediates

The mechanism of this compound formation from the FVP of 1-acylbenzotriazoles is thought to involve a hetero-Wolff rearrangement. researchgate.netcolab.ws This process proceeds through the formation of N-acylfulvenimine intermediates. colab.wsresearchgate.net These intermediates can be generated from either 2-diazocyclohexadienimine valence isomers of the benzotriazoles or from singlet iminocyclohexadienylidene diradicals/carbenes. colab.ws The thermolysis of 1-acetylbenzotriazole, for example, leads to N-acetyl-diazocyclohexadienimines, which then form N-acetyliminocyclohexadienylidene diradicals and subsequently N-acetylfulvenimine. researchgate.net Theoretical calculations support the existence of 1H-benzazirines as intermediates in the interconversion of iminocyclohexadienylidene diradicals prior to ring contraction. researchgate.netresearchgate.net

Radical Pathways and Intermolecular Hydrogen Transfer

Following the formation of N-acylfulvenimines, homolysis of the N-CO bond generates free radicals. colab.wsresearchgate.net These radicals can then undergo several reactions:

Recombination: To form substituted cyanocyclopentadienes, such as methylcyanocyclopentadienes. colab.wsresearchgate.net

Hydrogen Abstraction: To yield the unsubstituted this compound. colab.wsresearchgate.net

Dimerization: In the case of 1-benzoylbenzotriazole, the radicals can dimerize to form biphenyl. colab.wsresearchgate.net

Gas-Phase Pyrolysis of Aryl Azides and Triazoloarenes

Vapor-phase pyrolysis of various triazoloarenes, including pyridotriazoles and naphthotriazoles, also results in the loss of nitrogen and subsequent ring contraction to form the corresponding 5-ring nitriles like cyanopyrroles and cyanoindenes. researchgate.net The pyrolysis of phenyl azide (B81097) under FVT conditions can produce phenylnitrene, which is a key intermediate in various rearrangements. researchgate.net The study of the 2-phenylnitrene radical cation has shown that ring opening and recyclization can lead to the 5-cyanocyclopentadiene radical cation, which can then undergo facile 1,5-hydrogen shifts. researchgate.net

Nitrogen Extrusion and Subsequent Ring Contraction

The formation of this compound and its derivatives through the thermal or photochemical extrusion of molecular nitrogen from aromatic precursors is a well-established synthetic strategy. This process often involves high-energy intermediates that undergo subsequent ring contraction to yield the five-membered ring system. A prominent example is the flash vacuum pyrolysis (FVP) of benzotriazoles, which serves as a high-yield source of cyanocyclopentadienes. acs.orgmmcmodinagar.ac.inacs.org

The FVP of benzotriazole itself leads to the formation of this compound in nearly quantitative yields. acs.org This reaction is highly exothermic and proceeds through a complex mechanism involving the loss of nitrogen and rearrangement of the remaining molecular framework. acs.org Similarly, substituted benzotriazoles can be used to produce a variety of substituted cyanocyclopentadienes. acs.org For instance, the pyrolysis of 1-acylbenzotriazoles, which was initially thought to only produce benzoxazoles, has been shown to also yield cyanocyclopentadiene derivatives. acs.org

Another example involves the gas-phase pyrolysis of phenyl azide, which generates phenylnitrene. This highly reactive intermediate can then undergo ring contraction to form this compound. studylib.net Isotopic labeling studies have been instrumental in elucidating the intricate isomerization processes that occur in the phenylnitrene intermediate before the final product is formed. studylib.net

The table below summarizes examples of this compound formation via nitrogen extrusion.

| Starting Material | Reaction Conditions | Key Intermediate(s) | Product(s) | Reference(s) |

| Benzotriazole | Flash Vacuum Pyrolysis (FVP) | Iminocyclohexadienylidene diradical/carbene | This compound | acs.orgmmcmodinagar.ac.inacs.org |

| 1-Acylbenzotriazoles | Flash Vacuum Pyrolysis (FVP) | N-Acylfulvenimines, free radicals | Substituted Cyanocyclopentadienes, Benzoxazoles | acs.org |

| Phenyl Azide | Gas Phase Pyrolysis | Phenylnitrene | This compound, Aniline, Pyridine | studylib.net |

| 5-Pyridyltetrazole | Pyrolysis | Tolylnitrenes | Methyl-cyclopentadienecarbonitriles | researchgate.net |

Formation via Aryl Nitrenes and Biradical Intermediates

The synthesis of this compound via nitrogen extrusion is mechanistically rooted in the formation of highly reactive aryl nitrene and biradical intermediates. Upon thermal or photochemical activation, precursors like aryl azides or benzotriazoles lose a molecule of nitrogen (N₂), generating an aryl nitrene. studylib.netthieme-connect.com Phenylnitrene, for example, generated from the pyrolysis of phenyl azide, is a key intermediate on the pathway to this compound. studylib.net

Computational studies, including DFT and CASPT2 calculations, have provided significant insights into the reaction mechanism. acs.orgmagritek.com The initial loss of nitrogen from benzotriazole is proposed to form an iminocyclohexadienylidene diradical/carbene. acs.orgmagritek.com This intermediate exists as a triplet in its ground state, but a low-lying singlet state is responsible for the subsequent rearrangement. magritek.com This singlet diradical can then undergo an aza-Wolff rearrangement, leading to a ring-contracted ketenimine (fulvenimine), which subsequently tautomerizes to the more stable this compound. acs.org

Isotopic labeling studies with ¹³C have been crucial in confirming the involvement of these intermediates and mapping their rearrangement pathways. acs.org For example, the pyrolysis of ¹³C-labeled isatin, a precursor to the iminocarbene, demonstrated the interconversion of iminocyclohexadienylidene diradicals via a benzazirine intermediate prior to the ring contraction. acs.org Furthermore, direct spectroscopic evidence for these transient species has been obtained. For instance, a thermally generated nitrene intermediate has been observed directly using matrix-isolation ESR spectroscopy. fiveable.me

The table below details the key intermediates and the techniques used to study them.

| Precursor | Intermediate | Experimental/Computational Evidence | Reference(s) |

| Benzotriazole | Iminocyclohexadienylidene diradical/carbene | DFT and CASPT2 calculations | acs.orgmagritek.com |

| Phenyl Azide | Phenylnitrene | Isotopic labeling studies | studylib.net |

| ¹³C-labeled Isatin | ¹³C-labeled Iminocyclohexadienylidene diradical, Benzazirine | ¹³C Labeling studies | acs.org |

| 1-(5-tetrazolyl)isoquinoline | 2-Naphthylnitrene | Matrix-isolation ESR spectroscopy | fiveable.me |

Diverse Synthetic Strategies and Their Mechanistic Implications

This compound Formation from Cyanogen-Based Reagents

An alternative synthetic route to this compound involves the reaction of cyclopentadienyl (B1206354) anions or their derivatives with cyanogen-based reagents. This method provides a direct way to introduce the nitrile functionality onto the cyclopentadienyl ring. For example, pentamethylthis compound has been successfully prepared by reacting pentamethylcyclopentadienyllithium with either cyanogen (B1215507) or cyanogen chloride. thieme-connect.com The reaction with cyanogen afforded the product in a 45% yield, while cyanogen chloride gave a 37% yield. thieme-connect.com This approach highlights the utility of organometallic reagents in the synthesis of substituted cyclopentadienecarbonitriles.

The general reaction involves the nucleophilic attack of the cyclopentadienyl anion on the electrophilic carbon atom of the cyanogen-based reagent.

| Cyclopentadienyl Derivative | Cyanogen-Based Reagent | Product | Yield | Reference(s) |

| Pentamethylcyclopentadienyllithium | Cyanogen | Pentamethylthis compound | 45% | thieme-connect.com |

| Pentamethylcyclopentadienyllithium | Cyanogen Chloride | Pentamethylthis compound | 37% | thieme-connect.com |

Characterization of Intermediate Adducts

The reaction between nucleophiles and cyanogen-based reagents can potentially proceed through intermediate adducts. However, in the specific context of the synthesis of this compound and its derivatives from cyclopentadienyl anions and cyanogen or cyanogen chloride, the available scientific literature does not provide detailed characterization of any isolated intermediate adducts. While the formation of transient intermediates is mechanistically plausible, studies have primarily focused on the isolation and characterization of the final nitrile product.

In related systems, the reaction of other nucleophiles with cyanogen has been shown to form characterizable adducts. For instance, the reaction of the diphosphinomethanide ligand in a manganese complex with cyanogen results in a C-functionalized complex which is a stable, characterizable adduct. thieme-connect.com Similarly, reactions with other organometallic reagents have been studied, but specific data on the isolation and characterization of an intermediate in the direct synthesis of this compound remains elusive in published research. Therefore, this subsection is limited by the absence of specific research findings on the topic.

Advanced Reaction Chemistry and Transformations of Cyclopentadienecarbonitrile

Isomerization Dynamics and Equilibrium Studies

The cyclopentadienecarbonitrile molecule exists as different positional isomers. The dynamic equilibrium and interconversion between these isomers are of significant interest in understanding its stability and reactivity.

This compound is typically found as a mixture of isomers, with the fully conjugated 1-cyanocyclopentadiene being the major component. thieme-connect.com The 2-cyano isomer is also present, though in minor quantities, and can be detected through spectroscopic methods like NMR. thieme-connect.com

The isomerization between the 1-cyano and 2-cyano forms is not believed to occur through a simple unimolecular 1,3-hydrogen shift. thieme-connect.com Instead, research suggests that the interconversion takes place via an intermolecular hydrogen transfer mechanism. thieme-connect.com This process can be facilitated during experimental work-up or through collisions with vessel surfaces during pyrolysis. thieme-connect.com Studies on analogous heterocyclic compounds, such as pyrrolecarbonitriles, have shown that such interconversions can occur at elevated temperatures. dntb.gov.ua The flash vacuum pyrolysis (FVP) of benzotriazole (B28993) is a significant and high-yield method for producing cyanocyclopentadiene. thieme-connect.com

Unimolecular Dissociation and Fragmentation Patterns

The study of the unimolecular dissociation and fragmentation of this compound provides insight into its structural stability and the bond energies within the molecule. When subjected to high-energy conditions, such as those in flash vacuum pyrolysis or mass spectrometry, the molecule breaks down into smaller, characteristic fragments.

In high-temperature shock tube experiments involving the decomposition of salicylonitrile, this compound was identified as a notable product, accompanied by carbon monoxide. vulcanchem.com Further fragmentation of the precursor under these conditions led to the formation of several smaller molecules. While these are not direct fragments of this compound itself, they represent species present in a high-energy environment where this compound is formed and subsequently decomposes. vulcanchem.com Computational studies on the radical cation of cyclopentadiene (B3395910) have indicated that fragmentation pathways can include ring-opening to form species such as cyanopentadienylidene. chim.it

The table below lists some fragmentation products observed in environments where this compound is formed from precursors at high temperatures.

| Fragment | Chemical Formula |

| Benzonitrile | C₇H₅N |

| Acetylene | C₂H₂ |

| Hydrogen Cyanide | HCN |

| Cyanoacetylene | C₃HN |

| Table 1: Minor fragmentation products identified in the high-temperature pyrolysis environment where this compound is formed. vulcanchem.com |

Cycloaddition Reactivity of this compound

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The conjugated π-system of the cyclopentadiene ring suggests that this compound could participate in such reactions, either as a diene or as a dipolarophile.

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, which results in the formation of a five-membered ring. chim.itresearchgate.net This class of reactions is noted for its high degree of stereospecificity and is a cornerstone in the synthesis of heterocyclic compounds. chim.it The general mechanism involves the [π4s + π2s] cycloaddition of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the dipolarophile. researchgate.net

The reactivity of this compound in 1,3-dipolar cycloadditions is not extensively documented in the literature. However, its potential participation can be explored from a theoretical standpoint based on its electronic structure. The compound possesses two key reactive features: the C=C double bonds within the diene system and the C≡N triple bond of the nitrile group.

The conjugated diene system is electron-deficient due to the strong electron-withdrawing nature of the attached cyano (-CN) group. This deactivation makes it less reactive as a diene in typical Diels-Alder ([4+2] cycloaddition) reactions compared to the parent cyclopentadiene. vulcanchem.com It is plausible that this electron-deficient nature would make the double bonds of this compound a potential dipolarophile, reacting with electron-rich 1,3-dipoles.

Conversely, the nitrile group itself can act as a dipolarophile. For example, cyanogen (B1215507) has been used as a dipolarophile in reactions with aromatic nitrile oxides to form 1,2,4-oxadiazoles. thieme-connect.com This suggests that the cyano group in this compound could potentially undergo cycloaddition with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings attached to the cyclopentadiene framework. The exploration of these pathways, whether reacting at the ring's double bonds or at the cyano group, remains an area for further synthetic investigation.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Cyclopentadienecarbonitrile Systems

Quantum chemical calculations offer a foundational approach to explore the behavior of molecules at the atomic and electronic levels. These calculations have been applied to systems involving cyanocyclopentadiene to elucidate complex reaction mechanisms, potential energy surfaces, and the kinetics of various transformations.

A potential energy surface (PES) is a multidimensional representation of the energy of a molecule as a function of its geometry. pythoninchemistry.orglibretexts.org It serves as a conceptual map for understanding molecular stability, conformational changes, and the pathways of chemical reactions. pythoninchemistry.orglibretexts.org For systems related to this compound, such as the C6H6N isomers, ab initio calculations have been employed to map out the complex PES. rsc.org

In a theoretical study of the reaction between excited nitrogen atoms (²D) and benzene (B151609), which can lead to the formation of 1-cyano-2,4-cyclopentadiene, the PES was extensively explored. rsc.org The calculations, performed at the CCSD(T)/CBS//ωB97X-D/6-311+G(d,p) level of theory, identified various intermediates and transition states. rsc.org A key pathway involves the initial addition of the nitrogen atom to the benzene ring, followed by ring expansion to a seven-membered cyclic intermediate. rsc.org This intermediate then undergoes a multi-step rearrangement, including a ring-shrinking process, to ultimately form products like the cyclopentadienyl (B1206354) radical and hydrogen cyanide, or 1-cyano-2,4-cyclopentadiene and a hydrogen atom. rsc.org The PES reveals that these pathways are characterized by several exothermic steps and well-defined transition states connecting the various intermediates. rsc.org

Table 1: Calculated Relative Energies of Key Species on the C6H6N Potential Energy Surface

| Species | Description | Relative Energy (kcal/mol) |

| N(²D) + C6H6 | Reactants | 0.0 |

| i1 | Initial Adduct | -50.3 |

| i12 | Seven-membered Cyclic Intermediate | -115.8 |

| i15 | Bicyclic Intermediate | -65.1 |

| i16 | Intermediate leading to C5H5 + HCN | -30.7 |

| P1 (1-cyano-2,4-cyclopentadiene + H) | Product | -1.8 |

| P2 (Cyclopentadienyl radical + HCN) | Product | -42.5 |

| P3 (Pyrrole + Acetylene) | Product | -60.2 |

| Data sourced from ab initio calculations on the reaction of N(²D) with benzene. The energies are relative to the initial reactants. rsc.org |

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. wikipedia.orgyoutube.comfiveable.me It posits that reactants are in a quasi-equilibrium with an activated complex (the transition state), which is the highest energy point along the minimum energy pathway of the reaction. wikipedia.orgfiveable.me The rate of the reaction is then determined by the rate at which this activated complex proceeds to form products. wikipedia.org

For the formation of cyanocyclopentadiene from the reaction of nitrogen atoms with benzene, Rice–Ramsperger–Kassel–Marcus (RRKM) theory, a microcanonical version of TST, was used to calculate the rate constants and product branching ratios under single-collision conditions. rsc.org This statistical theory is particularly suited for unimolecular reactions in the gas phase. The calculations showed that the dominant reaction channel leads to the formation of the cyclopentadienyl radical and hydrogen cyanide, with a branching ratio of 88.9% to 91.5%. rsc.org The formation of 1-cyano-2,4-cyclopentadiene and a hydrogen atom was found to be a minor channel, accounting for only 2.3% to 3.0% of the products. rsc.org These theoretical predictions were found to be in general agreement with available experimental data, validating the calculated potential energy surface and the application of TST. rsc.org

Many chemical reactions, especially those involving radical species and multiple isomers, occur on complex potential energy surfaces with numerous wells (stable intermediates) and connecting transition states. digitellinc.com To accurately model the kinetics of such systems, it is necessary to solve a master equation that accounts for all possible isomerization and dissociation reactions. rsc.org

In the theoretical investigation of the C6H6N system, the kinetics were modeled by considering the various reaction pathways originating from the initial adducts. rsc.org The multiwell PES was used to determine the temperature- and pressure-dependent rate coefficients. The modeling revealed that the formation of different isomers and products is highly dependent on the reaction conditions. For instance, the branching ratios between the formation of cyclopentadienyl radical + HCN, pyrrole (B145914) + acetylene, and 1-cyano-2,4-cyclopentadiene + H are sensitive to the total energy of the system. rsc.org This type of detailed kinetic modeling is crucial for understanding the chemistry of complex environments such as combustion systems or planetary atmospheres where this compound derivatives may be present. rsc.orgrsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. scirp.org It is particularly effective for studying the electronic structure, geometry, and vibrational properties of medium to large-sized molecules.

DFT calculations are frequently employed to validate reaction mechanisms proposed from experimental observations and to refine the energetic profiles of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a quantitative assessment of the feasibility of a proposed mechanism.

For instance, in studies of related cyclopentadienyl systems, DFT has been used to investigate reaction mechanisms and selectivity in catalysis. nih.gov While specific DFT studies validating reaction mechanisms for neutral this compound are not extensively documented in the provided context, the methodology is standard. For the related cyanocyclopentadiene ions, DFT calculations were crucial in confirming their formation as the dominant fragments from the dissociative ionization of aniline (B41778). nih.gov The calculated energetic minima of the cyanocyclopentadiene ion isomers were consistent with their experimental detection. nih.gov

One of the major strengths of DFT is its ability to accurately predict molecular geometries and vibrational frequencies. mdpi.com These computations are invaluable for interpreting experimental spectroscopic data, such as infrared (IR) spectra, and for identifying the specific isomers present in a sample.

In a study on the H-loss fragments from the ionization of aniline, DFT calculations were performed to identify the resulting C6H6N+ ions. nih.gov The molecular structures of potential isomers, including various cyanocyclopentadiene cations, were optimized using the B3LYP functional with dispersion correction (GD3) and the N07D basis set. nih.gov Harmonic and anharmonic vibrational frequencies were then calculated for these optimized structures.

The comparison between the calculated vibrational spectra and the experimental infrared predissociation (IRPD) spectrum revealed that the dominant fragments were indeed five-membered cyanocyclopentadiene ions. nih.gov Specifically, the presence of both 1-cyano-cyclopentadiene (H-1-cyano-CPD+) and 2-cyano-cyclopentadiene (H-2-cyano-CPD+) cations was confirmed by matching their calculated vibrational bands to the experimental spectrum. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Cyanocyclopentadiene Cations

| Experimental Band (cm⁻¹) | Calculated (H-1-cyano-CPD⁺) | Calculated (H-2-cyano-CPD⁺) | Vibrational Mode Description |

| ~590 | 590 | 590 | In-plane N–H wagging |

| Not explicitly observed | 620 | 620 | N–H out-of-plane (OOP) bending |

| 1182 | Overtone of 590 | - | Overtone of in-plane N–H wagging |

| 1210 | - | Combination of 590 and 620 | Combination of N–H wagging and OOP bending modes |

| Data sourced from a spectroscopic and computational study of C6H6N+ ions. nih.gov The calculations were performed at the B3LYP-GD3/N07D level of theory. |

This excellent agreement between the computed and experimental data underscores the power of DFT in providing detailed structural and spectroscopic information, enabling the definitive identification of isomeric species in complex chemical environments. nih.gov

Spectroscopic Theoretical Studies (e.g., Surface-Enhanced Raman Scattering)

Theoretical and computational investigations play a crucial role in elucidating the spectroscopic properties of complex molecules. In the case of this compound and its derivatives, quantum chemical calculations have been employed to predict and interpret vibrational spectra, providing insights into molecular structure and bonding.

Recent research has focused on the cationic forms of cyanocyclopentadiene, specifically the H-1-cyano-CPD+ and H-2-cyano-CPD+ isomers. nih.gov Density Functional Theory (DFT) calculations, utilizing the B3LYP functional with the N07D basis set, have been performed to determine the harmonic and fundamental vibrational frequencies of these species. nih.gov These theoretical predictions are instrumental in assigning and understanding experimentally observed infrared spectra. nih.gov

The calculated anharmonic infrared spectra for both isomers reveal several key vibrational modes. Notably, both isomers are predicted to have a vibrational band around 590 cm⁻¹. nih.gov For the H-1-cyano-CPD+ isomer, a prominent feature is the in-plane N–H wagging mode. In the H-2-cyano-CPD+ isomer, a significant mode is the N–H out-of-plane (OOP) bending mode, calculated at approximately 620 cm⁻¹. nih.gov

Furthermore, theoretical calculations have been essential in explaining features in the experimental spectra that are not immediately obvious from fundamental vibrations alone. For instance, strong absorptions observed around 1182 cm⁻¹ and 1210 cm⁻¹ are not directly assigned to fundamental modes in the anharmonic calculations of either isomer. nih.gov Instead, theoretical analysis suggests these bands can be attributed to an overtone of the 590 cm⁻¹ feature for the H-1-cyano-CPD+ isomer and a combination band of the 590 cm⁻¹ and 620 cm⁻¹ modes for the H-2-cyano-CPD+ isomer. nih.gov This highlights the predictive power of computational spectroscopy in deciphering complex vibrational spectra where overtones and combination bands play a significant role. nih.gov

The following table summarizes the key calculated vibrational modes for the two isomers of protonated cyanocyclopentadiene.

| Isomer | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| H-1-cyano-CPD⁺ | ~590 | In-plane N–H wagging |

| H-2-cyano-CPD⁺ | ~590 | Contributing vibrational mode |

| H-2-cyano-CPD⁺ | ~620 | N–H out-of-plane (OOP) bending |

| H-1-cyano-CPD⁺ | ~1182 | Overtone of the ~590 cm⁻¹ feature |

| H-2-cyano-CPD⁺ | ~1210 | Combination band of the ~590 cm⁻¹ and ~620 cm⁻¹ features |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of molecules. For cyclopentadienecarbonitrile, which can exist as different isomers, ¹H and ¹³C NMR are crucial for differentiation. The distinct chemical environment of each proton and carbon atom in an isomer results in a unique set of signals, or chemical shifts, in the NMR spectrum.

Research has confirmed the use of NMR data for the identification of cyanocyclopentadiene. researchgate.net The differentiation between isomers, such as 1-cyanocyclopentadiene and 2-cyanocyclopentadiene, is possible because the positions of the protons and carbons relative to the electron-withdrawing nitrile group are different, leading to distinct spectral patterns. While detailed experimental data from specific studies are embedded within extensive research, general principles of NMR spectroscopy allow for the prediction of chemical shift regions for the functional groups present in the molecule. bhu.ac.inoregonstate.edu For instance, the carbon atom of the nitrile group (C≡N) is expected to appear in a specific region of the ¹³C NMR spectrum, typically between 110-120 ppm. oregonstate.edu Likewise, the sp² hybridized carbons of the cyclopentadiene (B3395910) ring will have characteristic shifts in the alkene region of the spectrum. oregonstate.edupdx.edu

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound This table presents generalized chemical shift ranges. Actual values can vary based on the specific isomer, solvent, and experimental conditions.

| Carbon Type | Chemical Environment | Expected Chemical Shift (δ) in ppm |

| Nitrile Carbon | R-C≡N | 110 - 120 |

| Alkene Carbon | =C-H | 120 - 160 |

| Allylic Carbon | =C-CH₂ | 30 - 50 |

Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly effective for identifying this compound in the complex product mixtures generated from the pyrolysis or decomposition of nitrogen-containing aromatic compounds like aniline (B41778) or benzotriazoles. researchgate.netru.nlacs.org The gas chromatograph separates the various components of the mixture, and the mass spectrometer then ionizes each component, detecting the charged particles based on their mass-to-charge (m/z) ratio. chromatographyonline.com

In studies involving the dissociative ionization of aniline, a prominent fragment ion with an m/z of 92 is detected. ru.nlacs.org This ion, C₆H₆N⁺, has been structurally identified as a cyano-cyclopentadiene ion, confirming the molecular mass of the compound. ru.nlacs.org The mass spectrum of a compound provides a unique fragmentation pattern that acts as a molecular fingerprint. While the parent molecular ion peak ([M]⁺) for this compound appears at m/z 92, other peaks in the spectrum represent smaller, charged fragments that result from the breakdown of the parent ion. Common fragmentation patterns for aromatic compounds can provide clues to the expected fragments. wpmucdn.com For example, a common fragment from cyclopentadienyl (B1206354) systems is the cyclopentadienyl cation (C₅H₅⁺), which would appear at m/z 65. wpmucdn.com

Table 2: Potential Mass Spectrometry Fragments for this compound This table lists plausible m/z values for the molecular ion and key fragments based on the compound's structure and general fragmentation principles.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 92 | Molecular Ion | [C₆H₅N]⁺ | Represents the intact this compound molecule minus one electron. ru.nlacs.org |

| 91 | [M-H]⁺ | [C₆H₄N]⁺ | Represents the loss of a single hydrogen atom. |

| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ | A common and stable fragment in the mass spectra of cyclopentadiene derivatives. wpmucdn.com |

Coordination Chemistry and Ligand Properties of Cyclopentadienecarbonitrile

Exploration as a Cyclopentadienyl (B1206354) Ligand Analogue

The cyclopentadienyl ligand (Cp) is a cornerstone of organometallic chemistry, prized for its ability to form stable complexes with a wide range of transition metals and its role as an inert "spectator" ligand that stabilizes reactive metal centers. libretexts.orggla.ac.uknih.gov Substituted cyclopentadienyl ligands are synthesized to modulate the properties of the resulting organometallic complexes. researchgate.net Electron-donating groups, for instance, increase electron density at the metal center, whereas electron-withdrawing groups decrease it. vt.edu

The synthesis of cyclopentadienecarbonitrile itself is a subject of study, with methods including the flash vacuum pyrolysis of N-acylbenzotriazoles and the thermal decomposition of compounds like benzoxazole (B165842). acs.orgcolab.ws For example, quantum chemical calculations have shown that this compound can be formed from the thermal reaction of benzoxazole via an o-hydroxybenzonitrile intermediate, which then undergoes CO elimination and ring contraction. acs.org

Synthesis and Characterization of Organometallic Complexes (e.g., Ferrocene (B1249389) Derivatives)

The synthesis of organometallic compounds incorporating the this compound ligand follows general methodologies used for other cyclopentadienyl complexes, though the specific conditions may be adjusted to account for the ligand's electronic properties. While the synthesis of a direct ferrocene analogue, bis(cyanocyclopentadienyl)iron, is not widely documented in the provided literature, the synthesis of related half-sandwich iron complexes has been successfully achieved.

Research has demonstrated the preparation of inclusion compounds where half-sandwich cyano complexes of iron are encapsulated by β-cyclodextrin. tandfonline.com For instance, the complex CpFe(CO)₂CN was synthesized and treated with β-cyclodextrin to yield a crystalline one-to-one adduct. tandfonline.com Another related anionic complex, K[CpFe(CO)(CN)₂], has also been used to form stable inclusion compounds. tandfonline.com

The characterization of these complexes relies on a suite of analytical techniques:

FTIR Spectroscopy: This is crucial for observing the electronic influence of the cyanocyclopentadienyl ligand. In metal carbonyl complexes, the electron-withdrawing nature of the CpCN ligand leads to an increase in the C-O stretching frequency compared to the unsubstituted Cp analogue, indicating less electron density on the metal for back-bonding to the carbonyls. vt.edu

X-ray Diffraction: Provides definitive structural information in the solid state, confirming bond lengths and angles. tandfonline.com

Thermogravimetric Analysis (TGA): Used to study the stability of supramolecular assemblies, such as the cyclodextrin (B1172386) inclusion complexes. tandfonline.com

Electrochemistry: Techniques like cyclic voltammetry can quantify the electronic effect of the cyano group. Electron-withdrawing substituents like -CN are expected to raise the oxidation potential of the metal center, making the complex harder to oxidize. vt.edu

Impact of Cyano Substitution on Metal-Ligand Bonding and Reactivity

The cyano group is one of the most strongly electron-withdrawing substituents commonly used in organic and organometallic chemistry. Its impact on the cyclopentadienyl ligand framework is profound and directly influences the nature of the metal-ligand bond.

Spectroscopic Evidence of Electronic Effects: The electronic impact of substituents on a Cp ring is often probed using the carbonyl ligands in the complex as reporters. The C-O stretching frequencies (ν(CO)) in the infrared spectrum are sensitive to the amount of metal-to-ligand π-back-bonding. A more electron-rich metal center will back-donate more strongly into the π* orbitals of the CO ligands, weakening the C-O bond and lowering its stretching frequency. Conversely, an electron-poor metal center, such as one coordinated to CpCN, will back-donate less, resulting in a stronger C-O bond and a higher ν(CO). vt.edulibretexts.org

| Complex | Substituent on Cp Ring | Electronic Nature of Substituent | ν(CO) (cm⁻¹) | Reference |

|---|---|---|---|---|

| (C₅Me₅)Re(CO)₃ | -Me (x5) | Electron-Donating | 2017, 1928 | vt.edu |

| (C₅H₅)Re(CO)₃ | -H (x5) | Neutral Reference | 2034, 1943 | vt.edu |

| (C₅H₄COMe)Re(CO)₃ | -COMe | Electron-Withdrawing | 2040, 1956 | vt.edu |

This table, based on data for analogous systems, illustrates the expected trend for a cyanocyclopentadienyl complex. A (C₅H₄CN)M(CO)ₓ complex would be expected to show ν(CO) values even higher than the acetyl-substituted complex, reflecting the strong electron-withdrawing power of the nitrile group.

Reactivity: The altered electronic properties of the metal center dictate the reactivity of the entire complex.

Nucleophilic and Electrophilic Attack: A more electrophilic (electron-poor) metal center is more susceptible to attack by nucleophiles. Conversely, the this compound ligand itself is deactivated towards electrophilic substitution reactions compared to the aromatic-like reactivity of ferrocene. gla.ac.uk

Ligand Substitution Reactions: The rates of ligand substitution can be significantly affected. For associative substitution mechanisms, a more electrophilic metal center may react faster. For dissociative mechanisms, the impact depends on how the substituent affects the stability of the transition state. Studies on related systems have shown that electron-withdrawing groups on the Cp ring can increase the rates of substitution reactions. vt.edu

Redox Chemistry: As previously mentioned, the electron-withdrawing cyano group makes the complex more difficult to oxidize. The formal reduction potential of the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple is shifted to more positive values compared to the unsubstituted Cp analogue. vt.edu

Advanced Applications in Materials Science

Utilization in the Synthesis of Complex Organic Molecules

Cyclopentadienecarbonitrile serves as a valuable building block in the synthesis of intricate molecular architectures, primarily through its function as a precursor to functionalized ligands and its reactivity in cycloaddition reactions.

The synthesis of this compound itself can be achieved through various thermal rearrangement and decomposition pathways. High-temperature processes such as the flash vacuum pyrolysis (FVP) of 1H-benzotriazoles and the thermal decomposition of anthranil (B1196931) and benzoxazole (B165842) are effective methods for its production. lookchem.comresearchgate.netresearchgate.net For instance, the thermal reaction of benzoxazole yields o-hydroxybenzonitrile and this compound as major products. acs.orgacs.org This reaction proceeds through the formation of o-hydroxybenzonitrile, which then undergoes carbon monoxide elimination and a ring contraction to form this compound isomers, namely 1,3-cyclopentadiene-1-carbonitrile and 1,3-cyclopentadiene-2-carbonitrile. acs.orgacs.orgnih.gov The FVP of benzotriazole (B28993) derivatives is considered an important and high-yield source of the compound. researchgate.netnih.gov These synthetic routes are summarized in Table 1.

Table 1: Selected Synthetic Pathways to this compound

| Precursor Compound | Reaction Type | Key Conditions | Isomers Formed | Reference |

|---|---|---|---|---|

| Benzoxazole | Thermal Decomposition | Shock Tube, High Temp. | 1,3-cyclopentadiene-1-carbonitrile, 1,3-cyclopentadiene-2-carbonitrile | acs.orgacs.orgnih.gov |

| 1H-Benzotriazoles | Flash Vacuum Pyrolysis | High Temperature | Cyanocyclopentadienes | researchgate.netnih.gov |

| Anthranil (2,1-Benzisoxazole) | Thermal Decomposition | High Temperature | Cyclopentadiene (B3395910) carbonitrile | lookchem.com |

| Cyclopentadienyllithium | Reaction with Cyanogen (B1215507) | Not specified | This compound | thieme-connect.com |

Once synthesized, this compound's cyclopentadiene core makes it a highly reactive diene for Diels-Alder reactions. wikipedia.orgiitk.ac.in This [4+2] cycloaddition is a powerful tool for constructing six-membered rings with high stereochemical control, enabling the synthesis of complex polycyclic cage compounds and other intricate structures. wikipedia.orgiitk.ac.inrsc.org The presence of the electron-withdrawing nitrile group modifies the reactivity of the diene compared to unsubstituted cyclopentadiene, influencing the regio- and stereoselectivity of the cycloaddition. nih.gov

Furthermore, the deprotonated form of this compound can act as a precursor to a functionalized cyclopentadienyl (B1206354) (Cp) ligand. Cp ligands are ubiquitous in organometallic chemistry, valued for their ability to form stable complexes with a wide range of transition metals. gla.ac.uklibretexts.org These ligands often act as "spectator" ligands, stabilizing the metal center while other reactions occur, making them crucial in the design of catalysts for complex organic transformations. libretexts.orgmdpi.com

Contributions to Novel Material Development and Functional Properties

The unique molecular structure of this compound directly contributes to the development of new materials with specific, enhanced functionalities. Its applications span from organometallic catalysts to advanced polymers.

The incorporation of the cyano-substituted cyclopentadienyl ligand into organometallic complexes is a key strategy for tuning the electronic and steric properties of metal centers. gla.ac.uk The nitrile group, being a poor π-acceptor compared to ligands like carbon monoxide, influences the electron density at the metal, which in turn affects the catalytic activity and stability of the complex. gla.ac.uk This allows for the rational design of catalysts for specific applications, such as polymerization. Cationic organometallic compounds bearing such ligands are noted as efficient catalysts for reactions like the polymerization of phenylacetylene. mdpi.com The ability of the Cp ligand to stabilize metals in various oxidation states is fundamental to creating materials with desired catalytic or electronic properties. gla.ac.uk

In the realm of polymer chemistry, this compound is considered a potential monomer for creating novel polymers. The nitrile group can participate in polymerization reactions, potentially leading to the formation of conductive polymers. Studies involving resonance ionization to investigate polymerization in clusters suggest a promising future for discovering new initiation mechanisms and developing novel materials with unique properties. acs.org The reactivity of the cyclopentadiene ring itself, particularly in ring-opening metathesis polymerization (ROMP), offers another avenue for creating advanced polymer architectures with high transparency, low density, and good chemical resistance.

Q & A

Q. How can computational modeling guide the design of this compound-based materials with tailored electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.